molecular formula C9H6N2O2S B1445138 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid CAS No. 1343335-87-4

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1445138
CAS No.: 1343335-87-4
M. Wt: 206.22 g/mol
InChI Key: WBIGPXIQZKIXJK-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a thiophene ring attached to a pyrimidine ring, which in turn is substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

  • Formation of Thiophene Derivative: The thiophene ring is first synthesized or obtained from commercially available thiophene derivatives.

  • Pyrimidine Synthesis: The pyrimidine ring is constructed using a suitable pyrimidine precursor, such as cytosine or uracil derivatives.

  • Coupling Reaction: The thiophene derivative is then coupled with the pyrimidine precursor using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group or other substituents on the rings are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as ketones or carboxylic acids.

  • Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.

  • Substitution Products: Derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.

  • Medicine: The compound has potential therapeutic applications, such as in the treatment of various diseases due to its biological activity.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid: This compound has a similar structure but with the thiophene ring at a different position.

  • 2-(Thiophen-3-yl)pyrimidine-5-carboxylic acid: This compound has the carboxylic acid group at a different position on the pyrimidine ring.

  • 2-(Thiophen-3-yl)pyrimidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group.

These compounds differ in their chemical properties and biological activities, highlighting the importance of structural variations in determining their applications.

Properties

IUPAC Name

2-thiophen-3-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIGPXIQZKIXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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